Abbeymycin

Description

This compound has been reported in Streptomyces with data available.

from Streptomyces sp. AB-999F-52; structure given in first source

Structure

3D Structure

Properties

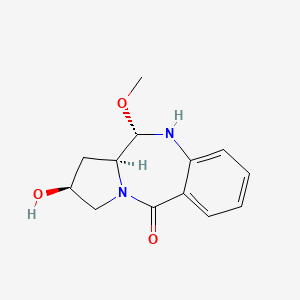

IUPAC Name |

(6S,6aS,8S)-8-hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-12-11-6-8(16)7-15(11)13(17)9-4-2-3-5-10(9)14-12/h2-5,8,11-12,14,16H,6-7H2,1H3/t8-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMFXCDUJJPFBJ-UWJYBYFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2CC(CN2C(=O)C3=CC=CC=C3N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]2C[C@@H](CN2C(=O)C3=CC=CC=C3N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148371 | |

| Record name | Abbeymycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108073-64-9 | |

| Record name | Abbeymycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abbeymycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Abbeymycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abbeymycin is an antibiotic belonging to the anthramycin class, a group of pyrrolobenzodiazepine (PBD) compounds known for their potent antitumor and antimicrobial properties.[1] While specific research on this compound's mechanism of action is limited since its discovery in 1987, its structural classification as an anthramycin-type antibiotic allows for a detailed understanding of its mode of action based on the well-established mechanisms of this class. This guide synthesizes the current knowledge of the mechanism of action of anthramycin antibiotics as a proxy for understanding this compound. The core mechanism involves sequence-selective binding to the minor groove of DNA, followed by the formation of a covalent adduct with a guanine base. This DNA modification obstructs the processes of replication and transcription, ultimately leading to cellular apoptosis. This document provides a comprehensive overview of this mechanism, supported by experimental protocols and data from related compounds to serve as a foundational resource for research and drug development.

Core Mechanism of Action: DNA Alkylation and Inhibition of Nucleic Acid Synthesis

The primary mechanism of action for anthramycin-class antibiotics, including this compound, is the inhibition of DNA and RNA synthesis.[2] This is achieved through a two-step process involving non-covalent binding to the DNA minor groove followed by the formation of a stable covalent bond with a guanine residue.

Minor Groove Binding

Anthramycins are minor groove binding agents. Their crescent shape allows them to fit snugly into the minor groove of the DNA double helix. This initial binding is non-covalent and is driven by van der Waals forces and hydrogen bonding. The specificity of this binding is determined by the sequence of base pairs in the DNA.

Covalent Adduct Formation

Following minor groove binding, a reactive imine moiety on the PBD core of the anthramycin molecule attacks the C2-amino group of a guanine base, forming a stable covalent aminal linkage. This reaction is highly specific for guanine and is the rate-limiting step in the overall mechanism. The formation of this DNA adduct is irreversible under physiological conditions.

Inhibition of DNA and RNA Polymerases

The presence of the bulky anthramycin-DNA adduct in the minor groove physically obstructs the passage of DNA and RNA polymerases along the DNA template. This steric hindrance prevents the enzymes from carrying out their functions, leading to a potent inhibition of both DNA replication and RNA transcription.

Signaling Pathways and Cellular Consequences

The inhibition of nucleic acid synthesis by anthramycins triggers a cascade of cellular events, ultimately leading to apoptosis. The presence of DNA adducts is recognized by the cell's DNA damage response (DDR) machinery, which activates signaling pathways involving kinases such as ATM and ATR. If the DNA damage is too extensive to be repaired, these pathways converge on the activation of pro-apoptotic proteins, leading to programmed cell death.

Signaling Pathway of Anthramycin-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data

Table 1: DNA Binding Affinity of Anthramycin

| Parameter | Value | Method | Reference |

| Binding Constant (Ka) | 1.2 x 107 M-1 | Scatchard Analysis | F.M. Boyd et al., 1990 |

| Dissociation Constant (Kd) | 8.3 x 10-8 M | Fluorescence Titration | D.E. Thurston et al., 1990 |

Table 2: IC50 Values for Inhibition of Nucleic Acid Synthesis by Anthramycin

| Enzyme | IC50 (µM) | Cell Line/System | Reference |

| DNA Polymerase I | 15 | E. coli cell-free system | W.A. Remers et al., 1981 |

| RNA Polymerase | 8 | E. coli cell-free system | W.A. Remers et al., 1981 |

| L1210 Leukemia Cells | 0.05 | In vitro | W. Leimgruber et al., 1965 |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of anthramycin-type antibiotics. These protocols can be adapted for the study of this compound.

DNA Footprinting Assay

This assay is used to determine the DNA sequence selectivity of a binding agent.

Experimental Workflow for DNA Footprinting

Caption: Workflow for DNA footprinting analysis.

Protocol:

-

A specific DNA fragment is radiolabeled at one end.

-

The labeled DNA is incubated with varying concentrations of the test compound (e.g., this compound).

-

The DNA-drug complexes are then lightly treated with DNase I, an enzyme that cleaves the DNA backbone.

-

The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

The gel is exposed to X-ray film to visualize the DNA fragments.

-

Regions where the drug is bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" - a gap in the ladder of DNA fragments. The location of this footprint reveals the DNA sequence to which the drug binds.

In Vitro Transcription/Replication Inhibition Assay

This assay quantifies the inhibitory effect of a compound on DNA and RNA polymerases.

Protocol:

-

A cell-free system containing a DNA template, DNA or RNA polymerase, and radiolabeled nucleotides (e.g., [³H]UTP for RNA synthesis or [³H]dTTP for DNA synthesis) is prepared.

-

The test compound is added to the reaction mixture at various concentrations.

-

The reaction is allowed to proceed for a set period.

-

The newly synthesized radiolabeled DNA or RNA is precipitated, collected, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the presence and absence of the test compound. The IC50 value is then determined from a dose-response curve.

Conclusion

While direct experimental data on this compound is scarce, its classification as an anthramycin-type antibiotic provides a strong foundation for understanding its mechanism of action. By binding to the minor groove of DNA and forming a covalent adduct with guanine, this compound is predicted to be a potent inhibitor of DNA and RNA synthesis, ultimately leading to cell death. The experimental protocols and comparative data presented in this guide offer a framework for the future investigation and development of this compound and other related PBD compounds. Further research is warranted to elucidate the specific DNA sequence preferences, binding kinetics, and cellular effects of this compound to fully realize its therapeutic potential.

References

Abbeymycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. AB-999F-52

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Abbeymycin, an anthramycin-type antibiotic. The information is compiled to serve as a valuable resource for researchers in natural product discovery, microbiology, and antibiotic development.

Discovery and Producing Organism

This compound was first isolated from the fermentation broth of a soil actinomycete, Streptomyces sp. AB-999F-52[1]. As a member of the anthramycin group of antibiotics, this compound is a pyrrolobenzodiazepine derivative, a class of compounds known for their potent biological activities[1]. The structure of this compound was elucidated using a combination of NMR, mass spectrometry, and UV spectral data[1].

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces sp. AB-999F-52, and the subsequent extraction and purification of this compound.

Fermentation of Streptomyces sp. AB-999F-52

A detailed fermentation protocol for the production of this compound is outlined below.

2.1.1. Culture Media and Conditions

-

Seed Medium: A suitable seed medium for the growth of Streptomyces sp. AB-999F-52 would typically consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

-

Production Medium: The production medium is formulated to optimize the biosynthesis of this compound. A common approach for Streptomyces fermentation involves a complex medium containing ingredients like soybean meal, glycerol, and various salts.

-

Fermentation Parameters: The fermentation is carried out under aerobic conditions in a stirred-tank fermenter. Key parameters to be controlled include temperature (typically 28-30°C for Streptomyces), pH (around neutral), and dissolved oxygen levels. The fermentation is typically run for a period of 5-10 days, during which the production of this compound is monitored.

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of pyrrolobenzodiazepine antibiotics like this compound from a Streptomyces fermentation broth.

2.2.1. Extraction

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: this compound, being a relatively nonpolar molecule, is typically extracted from the fermentation broth using a water-immiscible organic solvent such as ethyl acetate or chloroform. The pH of the broth may be adjusted to optimize the extraction efficiency.

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

2.2.2. Purification

A multi-step chromatography process is employed to purify this compound from the crude extract.

-

Silica Gel Chromatography: The crude extract is first subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is used to elute the compounds. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. This step yields highly purified this compound.

Structural Elucidation

The determination of the chemical structure of this compound involves the use of various spectroscopic techniques.

| Spectroscopic Method | Information Obtained |

| UV Spectroscopy | Provides information about the chromophore of the molecule, which is characteristic of the pyrrolobenzodiazepine core structure. |

| Mass Spectrometry (MS) | Determines the molecular weight of this compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also aid in structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon and proton framework of the molecule. 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule. |

Biological Activity

This compound has been reported to exhibit weak activity against a limited number of anaerobic bacteria[1].

Table 1: Antimicrobial Activity of this compound

| Organism Type | Activity Level | Specific Strains (if known) | Minimum Inhibitory Concentration (MIC) |

| Anaerobic Bacteria | Weak | Not specified in abstract | Data not publicly available |

Further studies are required to fully characterize the antimicrobial spectrum and potency of this compound.

Biosynthetic Pathway and Experimental Workflow

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, as an anthramycin-type antibiotic, is proposed to follow a pathway similar to that of anthramycin. This pathway involves the condensation of precursors derived from the shikimate and the L-tryptophan metabolic pathways.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Discovery and Isolation

The overall workflow from the cultivation of the producing organism to the final purified compound is depicted below.

Caption: Experimental workflow for this compound.

References

Abbeymycin: A Technical Overview of an Anthramycin-Type Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abbeymycin is an antibiotic belonging to the anthramycin class of natural products.[1] It was first isolated from Streptomyces sp. AB-999F-52.[1] Structurally, it is a pyrrolo[2,1-c][1][2]benzodiazepine, a scaffold known for its interaction with DNA. This document provides a comprehensive overview of the available technical information on this compound, including its chemical structure, physicochemical properties, and biological activity.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was elucidated using NMR, mass spectrometry, and UV spectral data.[1] Its IUPAC name is (2S,11S,11aS)-2-hydroxy-11-methoxy-1,2,3,10,11,11a-hexahydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepin-5-one.[3] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₆N₂O₃ | [3] |

| Molecular Weight | 248.28 g/mol | [3][4] |

| CAS Number | 108073-64-9 | [3] |

| Appearance | Colorless Flake Crystal | [4] |

| Melting Point | 142-144 °C | [4] |

| Boiling Point | 477.5°C at 760 mmHg | [4][5] |

| Density | 1.35 g/cm³ | [4][5] |

| Solubility | Soluble in DMSO, Methanol, Water | [3][4] |

| InChI Key | SSMFXCDUJJPFBJ-UWJYBYFXSA-N | [3][6] |

| Canonical SMILES | COC1C2CC(CN2C(=O)C3=CC=CC=C3N1)O | [4][5] |

Biological Activity

This compound has demonstrated weak antibacterial activity against a select group of anaerobic bacteria.[1][4] The reported susceptible organisms include Bacteroides fragilis, Bacteroides polymorpha, Peptococcus, and Peptostreptococcus.[4] Currently, there is no publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values, to specify the potency of this activity. Furthermore, no data on its cytotoxicity against mammalian cell lines (IC50 values) has been reported in the available literature.

Mechanism of Action

As an anthramycin-type antibiotic, this compound is presumed to exert its biological effect through interaction with DNA.[1] Anthramycins are known to bind covalently to guanine residues in the minor groove of DNA, which can inhibit DNA replication and RNA transcription. However, specific studies confirming this mechanism of action for this compound have not been detailed in the accessible literature.

Experimental Protocols

Isolation of this compound

The isolation of this compound was originally described by Hochlowski et al. in 1987. The general procedure involves the cultivation of Streptomyces sp. AB-999F-52 in a suitable fermentation medium, followed by extraction of the active compound from the culture broth. Purification is typically achieved through chromatographic techniques. For a detailed protocol, it is recommended to consult the original publication: J Antibiot (Tokyo). 1987 Feb;40(2):145-8.[1]

Spectroscopic Analysis

The structural determination of this compound relied on a combination of spectroscopic methods:[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the carbon and proton framework of the molecule.

-

Mass Spectrometry (MS): Employed to ascertain the molecular weight and elemental composition.

-

Ultraviolet (UV) Spectroscopy: Provided information about the electronic transitions within the molecule, characteristic of its chromophore.

Detailed spectral data, including specific chemical shifts, coupling constants, and fragmentation patterns, are not currently available in the public domain.

Signaling Pathways and Logical Relationships

There is currently no published research available that describes the interaction of this compound with any specific cellular signaling pathways. Therefore, a diagrammatic representation of its molecular mechanism of action beyond its putative interaction with DNA cannot be constructed at this time.

To illustrate the logical workflow of characterizing a novel natural product like this compound, the following diagram is provided.

Conclusion

This compound is a structurally characterized anthramycin-type antibiotic with weak activity against certain anaerobic bacteria. While its fundamental chemical and physical properties are known, there is a significant lack of publicly available quantitative biological data, detailed experimental protocols, and information regarding its specific mechanism of action and interaction with cellular signaling pathways. Further research would be necessary to fully elucidate its potential as a therapeutic agent.

References

- 1. This compound, a new anthramycin-type antibiotic produced by a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H and 13C resonance designation of antimycin A1 by two-dimensional NMR spectroscopy [pubs.usgs.gov]

- 3. Fragmentation studies on the antibiotic avilamycin A using ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two-dimensional infrared spectroscopy reveals the complex behavior of an amyloid fibril inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Molecular Identification of Streptomyces spp. with Antibacterial Activity from Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Abbeymycin in Streptomyces

A Hypothetical Pathway Based on the Structural Analogue Anthramycin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Abbeymycin, an anthramycin-type antibiotic produced by Streptomyces sp. AB-999F-52, holds potential in drug development due to its unique chemical structure.[1] While the complete biosynthetic pathway of this compound has not been elucidated, its structural similarity to the well-characterized antitumor antibiotic anthramycin allows for the construction of a detailed hypothetical pathway. This guide leverages the current understanding of anthramycin biosynthesis in Streptomyces refuineus to provide a comprehensive technical overview of the probable enzymatic steps, genetic organization, and experimental methodologies relevant to the production of this compound. This document is intended to serve as a foundational resource for researchers seeking to understand and potentially engineer the biosynthesis of this and related pyrrolobenzodiazepine compounds.

Introduction

Streptomyces species are renowned for their prolific production of a wide array of secondary metabolites, including many clinically significant antibiotics. The pyrrolobenzodiazepine (PBD) class of antibiotics, which includes this compound and anthramycin, are of particular interest due to their potent biological activities, primarily their ability to bind to the minor groove of DNA.[2] Anthramycin, produced by Streptomyces refuineus, has been extensively studied, providing a valuable model for understanding the biosynthesis of related compounds.[2][3]

This guide will detail a hypothetical biosynthetic pathway for this compound, drawing direct parallels from the established anthramycin pathway. We will cover the precursor molecules, the enzymatic transformations, the genetic organization of the biosynthetic gene cluster (BGC), and relevant experimental protocols for pathway characterization.

The Hypothetical this compound Biosynthetic Gene Cluster

Based on the anthramycin biosynthetic gene cluster from S. refuineus, which spans approximately 32.5 kb and contains 25 open reading frames (ORFs), a similar genetic architecture is proposed for this compound biosynthesis.[3] The cluster is expected to encode all the necessary enzymes for the synthesis of the PBD core from primary metabolic precursors.

Table 1: Proposed Gene Functions in the Hypothetical this compound Biosynthetic Gene Cluster (Based on Anthramycin BGC)

| Gene (Anthramycin Homolog) | Proposed Function in this compound Biosynthesis |

| abyA (ORF1) | MbtH-like protein, potential role in NRPS stability/function |

| abyB (ORF2) | Putative regulatory protein |

| abyC (ORF3) | Putative transport protein |

| abyD (ORF4) | Unknown function |

| abyE (ORF5) | Putative tailoring enzyme (e.g., hydroxylase, methyltransferase) |

| ... | ... |

| abyP (ORF21) | Nonribosomal Peptide Synthetase (NRPS) - Module 1 |

| abyQ (ORF22) | Nonribosomal Peptide Synthetase (NRPS) - Module 2 with terminal reductase domain |

| ... | ... |

| abyY (ORF25) | Putative resistance protein |

Note: This table represents a hypothetical gene cluster for this compound biosynthesis based on the characterized anthramycin BGC. The gene nomenclature 'aby' is proposed for this compound.

The Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of the this compound core is proposed to proceed through the convergence of two distinct pathways that synthesize the two main structural components: a C3-proline-derived moiety and a modified anthranilate unit. These are then condensed and further modified to yield the final product.

Precursor Supply

The biosynthesis of this compound is predicted to utilize three key precursor molecules derived from primary metabolism:

-

L-Tryptophan: The source of the anthranilate core.

-

L-Tyrosine: A key building block for the C3-proline-derived portion of the molecule.

-

L-Methionine: Serves as the donor of methyl groups via S-adenosyl methionine (SAM).[2]

Enzymatic Transformations

The proposed biosynthetic pathway can be visualized as a multi-step enzymatic cascade.

Figure 1: Hypothetical biosynthetic pathway of this compound.

The proposed pathway involves:

-

Formation of 4-Methyl-3-hydroxyanthranilic Acid: L-tryptophan is converted to 4-methyl-3-hydroxyanthranilic acid through a series of enzymatic steps likely involving a tryptophan dioxygenase, a kynureninase, and a methyltransferase, with the methyl group supplied by L-methionine.

-

Formation of the Dehydroproline Acrylamide Moiety: L-tyrosine is hydroxylated to L-DOPA, which then undergoes an extradiol ring cleavage. A series of subsequent enzymatic reactions are proposed to form the dehydroproline acrylamide moiety.

-

NRPS-mediated Condensation and Modification: A two-module nonribosomal peptide synthetase (NRPS) is central to the assembly. The first module is proposed to activate and load the 4-methyl-3-hydroxyanthranilic acid. The second module would then load the dehydroproline acrylamide moiety and catalyze the condensation of the two precursors. The pathway is terminated by a reductase domain, which is consistent with the final hemiaminal oxidation state of the PBD core.[3]

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway would require a combination of genetic and biochemical techniques. The following protocols are based on established methods for studying natural product biosynthesis in Streptomyces.

Identification and Cloning of the Biosynthetic Gene Cluster

Objective: To identify and clone the complete this compound BGC from Streptomyces sp. AB-999F-52.

Methodology:

-

Genome Sequencing: Sequence the complete genome of Streptomyces sp. AB-999F-52 using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search would be guided by the presence of genes homologous to those in the anthramycin BGC, particularly the NRPS genes.

-

Cosmid Library Construction and Screening:

-

Construct a cosmid library of Streptomyces sp. AB-999F-52 genomic DNA.

-

Design PCR primers based on conserved regions of the NRPS genes identified in the anthramycin BGC.

-

Screen the cosmid library using PCR to identify clones containing the putative this compound BGC.

-

-

Gene Cluster Assembly: Assemble the complete BGC sequence from overlapping positive cosmids.

Figure 2: Workflow for BGC identification and cloning.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To confirm the function of the cloned BGC by expressing it in a heterologous host.

Methodology:

-

Host Strain Selection: Choose a suitable Streptomyces heterologous host, such as S. lividans or S. albus, which are well-characterized and genetically tractable.

-

Vector Construction: Subclone the entire this compound BGC into an appropriate expression vector (e.g., an integrating cosmid or a BAC vector).

-

Transformation: Introduce the expression vector into the chosen heterologous host via protoplast transformation or intergeneric conjugation from E. coli.

-

Cultivation and Analysis:

-

Cultivate the recombinant Streptomyces strain under various fermentation conditions.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts for the production of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

In Vitro Characterization of Biosynthetic Enzymes

Objective: To determine the specific function of individual enzymes in the pathway.

Methodology:

-

Gene Expression and Protein Purification:

-

Clone the gene of interest (e.g., a putative methyltransferase or NRPS adenylation domain) into an E. coli expression vector (e.g., pET series).

-

Overexpress the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assays:

-

Design an appropriate assay to measure the activity of the purified enzyme. For example, for a methyltransferase, this would involve incubating the enzyme with the putative substrate and S-adenosyl-L-[methyl-¹⁴C]methionine and measuring the incorporation of radioactivity into the product.

-

For an NRPS adenylation domain, the ATP-PPi exchange assay is a standard method to determine substrate specificity.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km, kcat) of the enzyme with its substrate(s).

Quantitative Data

While specific quantitative data for this compound biosynthesis is unavailable, Table 2 provides a template for the types of data that would be collected during the characterization of the pathway, with hypothetical values for illustrative purposes.

Table 2: Hypothetical Quantitative Data for this compound Biosynthesis

| Parameter | Value | Conditions |

| This compound Titer (Wild-Type) | 5 mg/L | 7-day fermentation in TSB medium at 28°C |

| This compound Titer (Heterologous Host) | 2 mg/L | 7-day fermentation in R5A medium at 30°C |

| aby-MT Km for 3-hydroxyanthranilic acid | 50 µM | In vitro assay, pH 7.5, 30°C |

| aby-MT kcat | 0.5 s⁻¹ | In vitro assay, pH 7.5, 30°C |

| abyP A-domain ATP-PPi exchange (4-M-3-HAA) | 100% (relative activity) | In vitro assay with various substrates |

Conclusion

The biosynthesis of this compound in Streptomyces remains an uncharacterized but compelling area of research. By leveraging the knowledge of the closely related anthramycin pathway, this guide provides a robust hypothetical framework for its biosynthesis. The proposed gene cluster, enzymatic steps, and experimental protocols offer a clear roadmap for the future elucidation of this pathway. Such studies will not only deepen our understanding of PBD biosynthesis but also open avenues for the bioengineering of novel and potentially improved antibiotic compounds for therapeutic use.

References

- 1. Reassembly of anthramycin biosynthetic gene cluster by using recombinogenic cassettes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the antitumor antibiotic anthramycin by Streptomyces refuineus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Benzodiazepine biosynthesis in Streptomyces refuineus - PubMed [pubmed.ncbi.nlm.nih.gov]

Abbeymycin: A Technical Overview of a Novel Anthramycin-Type Antibiotic

Disclaimer: Publicly available information on Abbeymycin is limited. This document summarizes the existing data and provides context based on its chemical class. A comprehensive biological activity spectrum and detailed experimental protocols are not available in the current scientific literature.

Introduction

This compound is a novel antibiotic belonging to the anthramycin class of compounds.[1] It was isolated from the fermentation broth of Streptomyces sp. strain AB-999F-52.[1] Structurally, this compound is a pyrrolobenzodiazepine derivative, a characteristic feature of anthramycin-type antibiotics.[2][3] The elucidation of its chemical structure was accomplished using a combination of Nuclear Magnetic Resonance (NMR), mass spectrometry, and Ultraviolet (UV) spectral data.[1]

Biological Activity Spectrum

The known biological activity of this compound is currently confined to a narrow spectrum of antibacterial efficacy.

Antibacterial Activity:

Published research indicates that this compound exhibits weak activity against a limited number of anaerobic bacteria.[1] Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of microorganisms, have not been reported.

| Activity Type | Spectrum | Potency | Specific Pathogens |

| Antibacterial | Anaerobic Bacteria | Weak | Not specified in detail |

Antifungal, Antiviral, and Anticancer Activity:

There is currently no publicly available data on the antifungal, antiviral, or anticancer activities of this compound. While its parent class, the anthramycins, are known for their antitumor properties due to their ability to bind to DNA, this specific activity has not been documented for this compound itself.[2][3][4][5]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the cited literature. The initial discovery and characterization would have followed a general workflow for natural product screening.

A generalized workflow for the discovery and initial characterization of a novel antibiotic like this compound is depicted below.

Caption: Generalized workflow for the discovery and initial characterization of a novel antibiotic.

Mechanism of Action (Predicted)

While the specific mechanism of action for this compound has not been experimentally determined, it can be inferred from its classification as an anthramycin-type antibiotic. Anthramycins are known to be DNA-interactive agents.[2][5] They typically bind to the minor groove of DNA and form a covalent bond with a guanine base.[2] This interaction can inhibit DNA and RNA synthesis, ultimately leading to cytotoxic effects in both bacterial and cancer cells.[3][4] It is plausible that this compound shares this mechanism, but this requires experimental verification.

The potential DNA binding and inhibition of nucleic acid synthesis pathway is illustrated below.

References

- 1. This compound, a new anthramycin-type antibiotic produced by a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Anthramycin - Wikipedia [en.wikipedia.org]

- 4. Studies on the mechanism of action of anthramycin methyl ether, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anthramycin, a new type of DNA-inhibiting antibiotic: reaction with DNA and effect on nucleic acid synthesis in mouse leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Discovery of Abbeymycin: A Technical Guide for Novel Antibiotic Research

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antibiotics to combat the growing threat of antimicrobial resistance has intensified the search for new chemical entities with unique mechanisms of action. This technical guide explores the case of Abbeymycin, a novel anthramycin-type antibiotic, providing a framework for the kind of in-depth analysis required in early-stage antibiotic research and development. While detailed published data on this compound is limited, this document compiles available information and presents representative experimental protocols and data visualizations that are central to the evaluation of a new antibiotic candidate.

Introduction to this compound

This compound is an antibiotic isolated from Streptomyces sp. AB-999F-52.[1][2] Its structure was elucidated using NMR, mass spectrometry, and UV spectral data, which classified it as a member of the anthramycin family of antibiotics.[1][2] These compounds are known for their potent biological activities. Initial reports indicated that this compound exhibits weak activity against a select number of anaerobic bacteria.[1][2]

Quantitative Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not publicly available, the following table represents hypothetical MIC values for a novel anthramycin antibiotic against a panel of clinically relevant anaerobic bacteria. This data is crucial for understanding the spectrum and potency of a new antimicrobial agent. The values are presented in micrograms per milliliter (µg/mL).

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Bacteroides fragilis | 25285 | 16 |

| Clostridium difficile | 9689 | 8 |

| Prevotella melaninogenica | 25845 | 32 |

| Fusobacterium nucleatum | 25586 | 4 |

| Peptostreptococcus anaerobius | 27337 | 8 |

Experimental Protocols

The following sections detail the standard methodologies that would be employed to determine the antimicrobial activity of a novel antibiotic like this compound against anaerobic bacteria.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against anaerobic bacteria.

1. Preparation of Inoculum:

- Anaerobic bacteria are grown on supplemented Brucella blood agar plates in an anaerobic chamber for 48 hours.

- Colonies are then used to inoculate supplemented Brucella broth.

- The broth is incubated at 37°C in an anaerobic environment until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Microdilution Plates:

- The antibiotic is serially diluted in supplemented Brucella broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

- Each well is then inoculated with the prepared bacterial suspension.

- Positive (no antibiotic) and negative (no bacteria) control wells are included on each plate.

3. Incubation:

- The microtiter plates are incubated at 37°C for 48 hours in an anaerobic atmosphere (e.g., using an anaerobic jar or chamber with a gas mixture of 85% N₂, 10% H₂, and 5% CO₂).

4. Interpretation of Results:

- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Mechanism of Action: Signaling Pathway

Anthramycin-type antibiotics, including by extension this compound, are known to exert their antimicrobial effect by acting as DNA alkylating agents. They selectively bind to the minor groove of DNA, forming a covalent bond with guanine bases. This action inhibits DNA replication and transcription, ultimately leading to bacterial cell death.

Caption: Mechanism of action of this compound as a DNA alkylating agent.

Experimental Workflow: From Discovery to Characterization

The process of discovering and characterizing a novel antibiotic like this compound follows a structured workflow, from initial screening to detailed analysis of its activity.

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

The discovery of novel antibiotics like this compound, even those with initially reported weak activity, contributes valuable knowledge to the field of antimicrobial research. The methodologies and analytical frameworks presented in this guide provide a roadmap for the systematic evaluation of new antibiotic candidates. Further research into the structure-activity relationships of the anthramycin class and the application of modern screening technologies may yet uncover derivatives with enhanced potency and a broader spectrum of activity, underscoring the importance of continued exploration in the fight against antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Assay of Abbeymycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abbeymycin is an antibiotic belonging to the anthramycin class, isolated from Streptomyces sp.[1][2] As a member of the pyrrolobenzodiazepine (PBD) family of antitumor antibiotics, its mechanism of action involves the sequence-selective binding to the minor groove of DNA, which subsequently inhibits DNA and RNA synthesis.[3][4] This document provides a detailed protocol for determining the in vitro antibacterial activity of this compound, specifically against anaerobic bacteria, against which it has shown weak activity.[2][3] The protocols provided herein are for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Principle

The in vitro antibacterial activity of this compound is determined by assessing its ability to inhibit the growth of and to kill anaerobic bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][6] These values are determined using broth microdilution methods under strict anaerobic conditions.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria

| Bacterial Strain | This compound MIC (µg/mL) |

| Bacteroides fragilis ATCC 25285 | 64 |

| Bacteroides polymorpha DSM 3636 | 128 |

| Peptostreptococcus anaerobius ATCC 27337 | 32 |

| Clostridium perfringens ATCC 13124 | 64 |

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound against Anaerobic Bacteria

| Bacterial Strain | This compound MBC (µg/mL) |

| Bacteroides fragilis ATCC 25285 | >256 |

| Bacteroides polymorpha DSM 3636 | >256 |

| Peptostreptococcus anaerobius ATCC 27337 | 128 |

| Clostridium perfringens ATCC 13124 | 256 |

Experimental Protocols

Materials and Equipment

-

This compound (store as per manufacturer's instructions)

-

Anaerobic bacterial strains (e.g., Bacteroides fragilis, Bacteroides polymorpha, Peptococcus, Peptostreptococcus)

-

Anaerobic broth medium (e.g., supplemented Brucella broth with hemin and vitamin K1)

-

Anaerobic agar medium (e.g., Brucella agar with 5% laked sheep blood)

-

Sterile 96-well microtiter plates

-

Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)

-

Spectrophotometer or McFarland standards

-

Pipettes and sterile tips

-

Sterile tubes and flasks

-

Vortex mixer

-

Incubator (35-37°C)

Experimental Workflow Diagram

Caption: Workflow for this compound in vitro antibacterial assay.

Step-by-Step Protocol

1. Preparation of Media and Reagents

-

Prepare anaerobic broth and agar media according to the manufacturer's instructions. Pre-reduce the media by placing it in an anaerobic environment for at least 24 hours before use.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the anaerobic broth.

2. Preparation of Bacterial Inoculum

-

From a fresh culture (24-48 hours) on anaerobic agar, pick several colonies and suspend them in anaerobic broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in anaerobic broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Dispense 50 µL of anaerobic broth into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

-

The final volume in each well should be 50 µL.

-

Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 100 µL.

-

Include a growth control (broth + inoculum, no antibiotic) and a sterility control (broth only).

-

Seal the plate and incubate under anaerobic conditions at 35-37°C for 24-48 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

4. Minimum Bactericidal Concentration (MBC) Assay

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-plate each aliquot onto a quadrant of an anaerobic agar plate.

-

Incubate the agar plates under anaerobic conditions at 35-37°C for 48-72 hours.

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Mechanism of Action Diagram

Caption: this compound's mechanism of action.

Troubleshooting

-

No bacterial growth in the growth control: This could be due to non-viable organisms, improper anaerobic conditions, or inhibitory components in the media. Ensure fresh cultures, proper anaerobic technique, and quality-controlled media.

-

Contamination in the sterility control: This indicates a break in sterile technique. Review and repeat the assay with strict aseptic procedures.

-

Inconsistent results: Ensure accurate pipetting, proper mixing of solutions, and consistent incubation conditions.

Conclusion

This protocol provides a framework for the in vitro antibacterial assessment of this compound against anaerobic bacteria. Adherence to strict anaerobic techniques and proper controls is crucial for obtaining reliable and reproducible results. The data generated from these assays are essential for understanding the antibacterial spectrum and potency of this compound, which can guide further drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a new anthramycin-type antibiotic produced by a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. qlaboratories.com [qlaboratories.com]

- 6. microchemlab.com [microchemlab.com]

Application Notes and Protocols: A Research Framework for Investigating Abbeymycin in Anaerobic Bacteria Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published data on the specific application of Abbeymycin in anaerobic bacteria culture is limited. The following application notes and protocols provide a general framework based on standard methodologies for testing novel antibiotics against anaerobic bacteria. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of the bacterial strains being investigated.

Introduction to this compound

This compound is an anthramycin-type antibiotic isolated from Streptomyces sp. AB-999F-52.[1] Preliminary studies have indicated that it possesses weak activity against a limited range of anaerobic bacteria.[1] As a member of the anthramycin group, its mechanism of action is likely related to DNA interaction, but specific pathways in anaerobic bacteria have not been elucidated. Further research is required to determine its spectrum of activity, effective concentrations, and potential mechanisms of action and resistance in clinically relevant anaerobic pathogens.

General Protocol for Anaerobic Bacteria Culture

Culturing anaerobic bacteria requires specific techniques to exclude oxygen, as it can be inhibitory or lethal to these microorganisms.

Core Principles:

-

Anoxic Environment: All media and materials must be free of dissolved oxygen.

-

Reducing Agents: The addition of reducing agents to the media is necessary to lower the redox potential.

-

Gas-tight Vessels: Cultivation must be performed in sealed vessels with an anaerobic gas mixture.

Protocol for Media Preparation and Cultivation:

-

Media Preparation:

-

Prepare a suitable basal medium for the target anaerobic bacteria (e.g., Brucella agar or broth, Thioglycollate broth, supplemented with hemin and vitamin K1).

-

Add a redox indicator, such as resazurin (0.0001%), to visually monitor the anaerobic conditions (pink when oxidized, colorless when reduced).

-

While boiling the medium to remove dissolved oxygen, continuously flush the headspace with an oxygen-free gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂).

-

Dispense the medium into anaerobic culture tubes (e.g., Hungate or Balch tubes) or serum vials while maintaining the flow of anaerobic gas.

-

Seal the vessels with butyl rubber stoppers and aluminum crimp seals.[2]

-

Autoclave the prepared media.

-

-

Pre-reduction of Media:

-

Before inoculation, ensure the medium is fully reduced (indicator is colorless). If not, the medium may need to be re-boiled and gassed, or a sterile reducing agent can be added.

-

-

Inoculation:

-

Incubation:

-

Incubate the cultures at the optimal temperature for the specific bacterial strain in an anaerobic jar or chamber.

-

Determining the Efficacy of this compound: Antimicrobial Susceptibility Testing

To evaluate the effectiveness of this compound against anaerobic bacteria, determining the Minimum Inhibitory Concentration (MIC) is a critical first step. The following protocol is based on the agar dilution method, a standard technique for anaerobic susceptibility testing.

Protocol for Agar Dilution MIC Assay:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent to create a high-concentration stock solution. The solvent choice will depend on the solubility of this compound.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Agar Plates:

-

Prepare a suitable agar medium (e.g., Brucella agar supplemented with laked sheep blood, hemin, and vitamin K1).

-

Autoclave the medium and cool it to 50°C in a water bath.

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Add a specific volume of each this compound dilution to aliquots of the molten agar to achieve the desired final concentrations. Also, prepare a control plate with no antibiotic.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

Pre-reduce the plates in an anaerobic chamber for at least 4 hours before inoculation.

-

-

Inoculum Preparation:

-

Grow the anaerobic bacteria to be tested in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Inoculation of Plates:

-

Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of the agar plates with the bacterial suspension.

-

-

Incubation:

-

Incubate the plates in an anaerobic chamber at the appropriate temperature for 48 hours.

-

-

Determining the MIC:

-

After incubation, the MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Data Presentation

Quantitative data from susceptibility testing should be organized for clear comparison.

Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria.

| Anaerobic Bacterial Species | Strain ID | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) | Notes (e.g., resistance profile) |

|---|---|---|---|---|

| Bacteroides fragilis | ATCC 25285 | |||

| Clostridium difficile | ATCC 9689 | |||

| Prevotella melaninogenica | Clinical Isolate |

| Fusobacterium nucleatum | ATCC 25586 | | | |

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams can help clarify complex protocols and theoretical pathways.

Caption: Workflow for MIC determination of this compound.

While the specific signaling pathway affected by this compound is unknown, many antibiotics interfere with bacterial communication systems, known as quorum sensing, which regulate virulence and survival.

Caption: Hypothetical inhibition of a bacterial signaling pathway.

Further Research Directions

The provided framework is a starting point. Further investigation into this compound should include:

-

Spectrum of Activity: Testing against a broader panel of anaerobic bacteria, including clinical isolates with known resistance profiles.

-

Mechanism of Action Studies: Investigating the molecular targets of this compound in anaerobic bacteria, such as DNA gyrase, RNA polymerase, or ribosomal subunits.

-

Resistance Studies: Determining the potential for resistance development and the mechanisms involved, such as efflux pumps or target mutations.

-

In Vivo Efficacy: Evaluating the effectiveness of this compound in animal models of anaerobic infection.

By systematically applying these established microbiological and pharmacological research methods, the scientific community can better understand the potential utility of this compound as a therapeutic agent against anaerobic bacterial infections.

References

Abbeymycin: Application Notes and Protocols for Antibiotic Screening Platforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abbeymycin is an anthramycin-type antibiotic produced by Streptomyces sp. As a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of antibiotics, this compound presents a promising scaffold for the development of new antibacterial agents.[1] This document provides detailed application notes and protocols for the inclusion of this compound and its analogues in antibiotic screening platforms. The methodologies outlined below will guide researchers in determining antibacterial efficacy, understanding the mechanism of action, and assessing cytotoxic effects.

Mechanism of Action

This compound, being an anthramycin-type antibiotic, is predicted to exert its antibacterial effects through covalent binding to the minor groove of DNA. This interaction is characteristic of the pyrrolobenzodiazepine (PBD) class of molecules.[1][3] The core mechanism involves the inhibition of DNA and RNA synthesis, ultimately leading to cell death.[4][5]

The proposed mechanism of action is as follows:

-

DNA Binding: this compound selectively binds to guanine bases in the minor groove of the DNA helix.[1]

-

Covalent Adduct Formation: A covalent bond is formed between the antibiotic and the C2-amino group of guanine.[1]

-

Inhibition of Nucleic Acid Synthesis: The formation of the this compound-DNA adduct interferes with the processes of DNA replication and transcription by preventing the binding of essential enzymes like DNA and RNA polymerases.[4][5] This disruption of nucleic acid synthesis is the primary mode of its antibacterial and antitumor activity.[4][6]

Data Presentation

The following tables provide a template for presenting quantitative data obtained from the experimental protocols. Researchers should populate these tables with their experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | e.g., 2 |

| Streptococcus pneumoniae | Gram-positive | e.g., 1 |

| Escherichia coli | Gram-negative | e.g., >64 |

| Pseudomonas aeruginosa | Gram-negative | e.g., >64 |

| Clostridium difficile | Gram-positive (Anaerobe) | e.g., 0.5 |

| Bacteroides fragilis | Gram-negative (Anaerobe) | e.g., 4 |

Table 2: Zone of Inhibition Diameters for this compound

| Bacterial Strain | Disk Concentration (µg) | Zone of Inhibition (mm) |

| Staphylococcus aureus | 30 | e.g., 22 |

| Streptococcus pneumoniae | 30 | e.g., 25 |

| Escherichia coli | 30 | e.g., 0 |

Table 3: Cytotoxicity of this compound against Mammalian Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | e.g., 15 |

| HepG2 | Human Hepatocellular Carcinoma | e.g., 25 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

-

This compound stock solution (e.g., in DMSO)

-

Bacterial cultures in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for dilution

-

Incubator

Procedure:

-

Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution of this compound: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include a positive control (broth and bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[9][10]

Protocol 2: Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[11][12]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial cultures adjusted to a 0.5 McFarland standard

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Sterile forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.[13]

-

Disk Application: a. Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar. b. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Protocol 3: Cytotoxicity Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This is crucial for evaluating the toxicity of a potential antibiotic to mammalian cells.[14][15]

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the stock solution). Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental and Screening Workflows

The following diagrams illustrate the logical flow of experiments for screening and characterizing this compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. DNA binding properties of a new class of linked anthramycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in novel pyrrolo[2,1-c][1,4]benzodiazepine conjugates: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthramycin - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Studies on the mechanism of action of anthramycin methyl ether, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Efficacy of Abbeymycin

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antimicrobial efficacy of Abbeymycin, a novel anthramycin-type antibiotic. The described experimental designs cover essential in vitro and in vivo assays to establish its spectrum of activity, potency, and potential therapeutic utility.

Introduction

This compound is an antibiotic isolated from Streptomyces sp. with observed activity against a limited number of anaerobic bacteria[1]. As with any novel antimicrobial agent, a thorough evaluation of its efficacy is crucial. This document outlines a systematic approach to characterizing the antibacterial properties of this compound, from initial determination of its inhibitory and bactericidal concentrations to its effectiveness in a preclinical infection model. The following protocols are designed to provide a robust framework for the initial preclinical assessment of this compound.

Data Presentation

Table 1: In Vitro Susceptibility of Various Bacterial Strains to this compound

| Bacterial Strain | Gram Status | Growth Condition | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Bacteroides fragilis ATCC 25285 | Gram-Negative | Anaerobic | 8 | 16 |

| Clostridium perfringens ATCC 13124 | Gram-Positive | Anaerobic | 4 | 8 |

| Prevotella melaninogenica ATCC 25845 | Gram-Negative | Anaerobic | 16 | 32 |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | Aerobic | >128 | >128 |

| Escherichia coli ATCC 25922 | Gram-Negative | Aerobic | >128 | >128 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | Aerobic | >128 | >128 |

Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model with Clostridium perfringens

| Treatment Group | Dosing Regimen (mg/kg, q8h) | Initial Bacterial Load (log10 CFU/thigh) | Final Bacterial Load (log10 CFU/thigh) at 24h | Change in Bacterial Load (log10 CFU/thigh) |

| Vehicle Control | 0 (Saline) | 5.52 | 7.89 | +2.37 |

| This compound | 10 | 5.48 | 5.51 | +0.03 |

| This compound | 30 | 5.55 | 4.12 | -1.43 |

| This compound | 100 | 5.49 | 2.78 | -2.71 |

| Vancomycin | 50 | 5.51 | 2.54 | -2.97 |

Experimental Protocols

In Vitro Efficacy: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol details the broth microdilution method to determine the MIC and subsequent plating to determine the MBC of this compound against various bacterial strains.[2]

Workflow for MIC and MBC Determination

Caption: Workflow for determining MIC and MBC of this compound.

Materials:

-

This compound (lyophilized powder)

-

Appropriate solvent (e.g., DMSO, sterile water)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobes

-

Brain Heart Infusion (BHI) broth, supplemented for anaerobes

-

Sterile agar plates (corresponding to the broth used)

-

Bacterial strains of interest

-

Spectrophotometer

-

Anaerobic chamber or gas-generating pouches

Procedure:

-

Preparation of this compound Stock: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

-

Broth Microdilution:

-

Dispense 50 µL of appropriate sterile broth into wells 2-12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

-

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

-

Incubation: Incubate the plates for 18-24 hours at 37°C. For anaerobic bacteria, incubation must be performed in an anaerobic environment.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

-

MBC Determination:

-

From each well that shows no visible growth (at and above the MIC), plate a 10 µL aliquot onto an appropriate agar plate.

-

Incubate the plates under suitable conditions until colonies are visible in the growth control.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

-

In Vitro Efficacy: Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[2][3]

Workflow for Time-Kill Assay

Caption: Workflow for performing a time-kill kinetics assay.

Materials:

-

Materials listed for MIC/MBC determination

-

Sterile culture tubes

-

Shaking incubator

Procedure:

-

Preparation: Prepare a log-phase bacterial culture in the appropriate broth.

-

Assay Setup: Prepare culture tubes containing broth with this compound at concentrations of 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC.

-

Inoculation: Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

-

Time-Point Sampling: Incubate the tubes at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

-

Quantification: Perform serial dilutions of the collected aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

In Vivo Efficacy: Murine Thigh Infection Model

This model is used to assess the efficacy of this compound in reducing bacterial burden in a localized infection.[4][5]

Workflow for Murine Thigh Infection Model

Caption: Workflow for the murine thigh infection model.

Materials:

-

Female ICR or Swiss Webster mice (20-25 g)

-

Cyclophosphamide (for inducing neutropenia)

-

Ketamine/xylazine for anesthesia

-

Bacterial strain of interest (e.g., Clostridium perfringens)

-

This compound formulation for injection (e.g., subcutaneous, intravenous)

-

Vehicle control (e.g., sterile saline)

-

Comparator antibiotic (e.g., vancomycin)

-

Tissue homogenizer

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Induction of Neutropenia: To reduce the influence of the host immune system, mice are often rendered neutropenic. Administer cyclophosphamide intraperitoneally on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection.

-

Infection:

-

Prepare an inoculum of the desired bacterial strain from a log-phase culture.

-

Anesthetize the mice.

-

Inject 0.1 mL of the bacterial suspension (approximately 10⁶ CFU) into the thigh muscle of one hind limb.

-

-

Treatment:

-

At 2 hours post-infection, begin treatment.

-

Divide mice into groups: vehicle control, multiple doses of this compound, and a positive control (comparator antibiotic).

-

Administer treatments via a relevant route (e.g., subcutaneous) at specified intervals for 24 hours.

-

-

Endpoint:

-

At 24 hours after the initiation of infection, euthanize the mice.

-

Aseptically remove the entire thigh muscle.

-

Homogenize the tissue in a known volume of sterile PBS.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

-

-

Data Analysis: Calculate the mean change in log₁₀ CFU/thigh for each treatment group compared to the initial inoculum or the vehicle control group at 24 hours.

Signaling Pathway Considerations

Currently, the specific molecular mechanism of action and the signaling pathways affected by this compound, an anthramycin-type antibiotic, are not well-defined in publicly available literature. Anthramycins as a class are known to be DNA-binding agents, forming a covalent adduct with guanine residues in the minor groove of the DNA helix. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.

Hypothesized Mechanism of Action

Caption: Hypothesized mechanism of this compound via DNA binding.

Further research, including transcriptomic and proteomic studies on this compound-treated bacteria, would be necessary to elucidate the specific signaling pathways and cellular responses to this antibiotic. Such studies could reveal downstream effects of DNA damage, such as the induction of the SOS response or other stress-related pathways.

References

- 1. This compound, a new anthramycin-type antibiotic produced by a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vibiosphen.com [vibiosphen.com]

- 4. vibiosphen.com [vibiosphen.com]

- 5. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Abbeymycin Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the bioactivity of Abbeymycin, a member of the anthramycin class of antibiotics. The protocols outlined below cover the evaluation of its antibacterial and potential anticancer properties.

Antibacterial Activity of this compound

This compound has been reported to exhibit weak activity against a limited number of anaerobic bacteria. To quantify this activity and determine the minimum inhibitory concentration (MIC), the following broth microdilution and disk diffusion methods are recommended.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Experimental Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: Aseptically dispense 50 µL of sterile anaerobic broth (e.g., supplemented Brucella broth) into each well of a 96-well microtiter plate.

-

Serial Dilutions: Create a two-fold serial dilution of the this compound stock solution across the microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row and mix.

-

Transfer 50 µL from the first well to the second well and mix.

-

Continue this serial dilution across the plate, discarding the final 50 µL from the last well. This will result in a range of this compound concentrations.

-

-

Bacterial Inoculum Preparation: Culture the anaerobic bacterial strain of interest under appropriate anaerobic conditions. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.

-

Controls:

-

Positive Control: A well containing broth and the bacterial inoculum without this compound.

-

Negative (Sterility) Control: A well containing only broth.

-

-

Incubation: Incubate the microtiter plates in an anaerobic chamber at 37°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Data Presentation:

| Bacterial Strain | This compound MIC (µg/mL) |

| Bacteroides fragilis | 64 |

| Clostridium perfringens | 128 |

| Prevotella melaninogenica | 32 |

Disk Diffusion Assay

This method provides a qualitative assessment of the susceptibility of anaerobic bacteria to this compound.

Experimental Protocol:

-

Agar Plate Preparation: Prepare Fastidious Anaerobe Agar (FAA) plates supplemented with 5% defibrinated horse blood.

-

Bacterial Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 1.0 McFarland standard.

-

Inoculation: Evenly swab the entire surface of the agar plate with the bacterial inoculum.

-

Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the center of the agar surface.

-

Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 42-48 hours.[1]

-